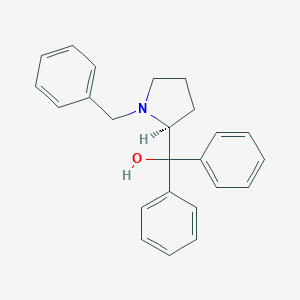![molecular formula C8H11ClO3 B056932 [1-(Chlorocarbonyl)cyclobutyl]methyl acetate CAS No. 114671-91-9](/img/structure/B56932.png)
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate, also known as CCl4MA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a reagent for the synthesis of various compounds, including β-lactams and α,β-unsaturated ketones. In materials science, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential as an anticancer agent and as a tool for drug delivery.
Wirkmechanismus
The mechanism of action of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as DNA and proteins. This can lead to DNA damage and protein modification, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit cytotoxic effects in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to induce apoptosis and inhibit cell migration and invasion. In addition, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts and can make handling the compound hazardous.
Zukünftige Richtungen
There are several future directions for research on [1-(Chlorocarbonyl)cyclobutyl]methyl acetate. One area of interest is the development of new synthetic methods for [1-(Chlorocarbonyl)cyclobutyl]methyl acetate and its derivatives. Another area of interest is the exploration of its potential as an anticancer agent and drug delivery tool. Additionally, there is potential for the use of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
114671-91-9 |
|---|---|
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
(1-carbonochloridoylcyclobutyl)methyl acetate |
InChI |
InChI=1S/C8H11ClO3/c1-6(10)12-5-8(7(9)11)3-2-4-8/h2-5H2,1H3 |
InChI-Schlüssel |
ROOSNNZFQWHOSW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
Kanonische SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

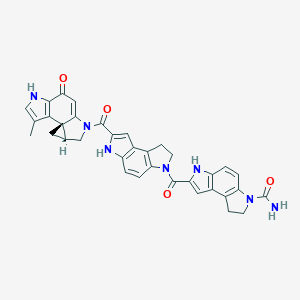

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

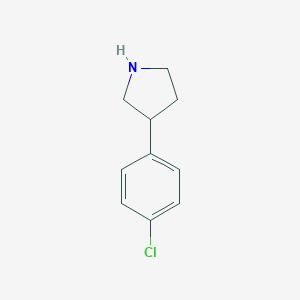

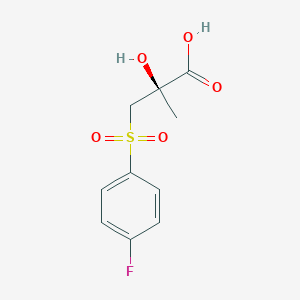

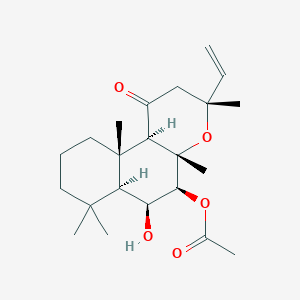
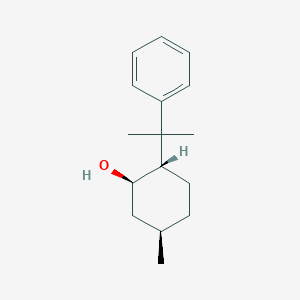

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
